N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a 4-fluorobenzyl group, a sulfamoyl group, and a 4-methoxybenzamide moiety. It is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-fluorobenzylamine intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.
Sulfamoylation: The 4-fluorobenzylamine is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamoyl intermediate.
Coupling with 4-methoxybenzoyl chloride: The final step involves the reaction of the N-(4-fluorobenzyl)sulfamoyl intermediate with 4-methoxybenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)sulfamoyl derivatives: Compounds with similar sulfamoyl and benzyl groups.
4-methoxybenzamide derivatives: Compounds with similar benzamide moieties.
Uniqueness
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-8-4-14(5-9-16)17(21)19-10-11-25(22,23)20-12-13-2-6-15(18)7-3-13/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXLCGEJGIXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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